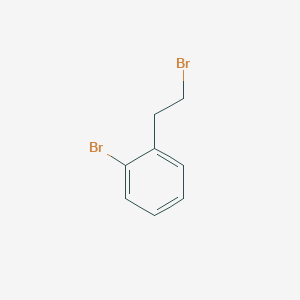

1-Bromo-2-(2-bromoethyl)benzene

Description

Nucleophilic Substitution Reactions Involving 1-Bromo-2-(2-bromoethyl)benzene

Nucleophilic substitution reactions are fundamental to the chemical behavior of this compound. These reactions can proceed through different mechanistic pathways, largely dependent on the nature of the nucleophile, the solvent, and the specific bromine atom being targeted.

The alkyl bromide on the ethyl side chain is susceptible to both S(_N)1 and S(_N)2 reactions. The primary nature of the carbon bearing the bromine atom generally favors the S(_N)2 mechanism, which involves a concerted, bimolecular attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. bloomtechz.commasterorganicchemistry.com Strong nucleophiles and aprotic polar solvents typically promote the S(_N)2 pathway. youtube.comyoutube.com

Conversely, under conditions that favor carbocation formation, such as in the presence of a polar protic solvent and a weak nucleophile, an S(_N)1 mechanism may become competitive. bloomtechz.comyoutube.compearson.com This pathway involves a two-step process where the leaving group departs to form a primary carbocation, which would likely rearrange to a more stable secondary benzylic carbocation before being attacked by the nucleophile. youtube.comchegg.com However, S(_N)2 reactions are generally more common for primary alkyl halides. bloomtechz.com

The aryl bromide, in contrast, is generally unreactive towards traditional S(_N)1 and S(_N)2 reactions. libretexts.org The strength of the C(sp²)–Br bond and the instability of the resulting phenyl cation make S(_N)1 reactions unfavorable. libretexts.org Backside attack required for an S(_N)2 reaction is sterically hindered by the benzene (B151609) ring. libretexts.org However, under specific conditions, such as the presence of a very strong base or activation by electron-withdrawing groups, nucleophilic aromatic substitution can occur via addition-elimination or elimination-addition (benzyne) mechanisms. libretexts.org

Table 1: Factors Influencing SN1 vs. SN2 Pathways for the Alkyl Bromide

| Factor | Favors S(_N)1 | Favors S(_N)2 |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻, RS⁻) |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) |

| Leaving Group | Good leaving group | Good leaving group |

| Kinetics | Rate = k[Substrate] (First-order) | Rate = k[Substrate][Nucleophile] (Second-order) |

| Stereochemistry | Racemization | Inversion of configuration |

| Rearrangement | Possible | Not possible |

This table is a general summary of factors influencing S(_N)1 and S(_N)2 reactions and is applicable to the alkyl halide portion of this compound.

A significant aspect of the reactivity of this compound is its ability to undergo intramolecular cyclization. This typically involves the formation of an organometallic intermediate, such as an aryllithium, by treating the compound with a strong base like n-butyllithium. The resulting nucleophilic carbon on the aromatic ring can then attack the electrophilic carbon of the alkyl bromide side chain. acgpubs.orgacgpubs.orgresearchgate.net

Intramolecular cyclization of the aryllithium species derived from this compound can lead to the formation of benzocyclobutene. acgpubs.orgacgpubs.org This reaction, often referred to as a Parham cyclization, provides a valuable method for constructing strained four-membered carbocyclic rings fused to an aromatic system. acgpubs.orgresearchgate.net The process involves a lithium-halogen exchange at the aryl bromide position, followed by an intramolecular S(_N)2-type displacement of the alkyl bromide. acgpubs.orgacgpubs.org

While the direct intramolecular cyclization of this compound itself primarily leads to carbocycles, modifications of the starting material or the reaction conditions can be used to synthesize heterocyclic systems. For instance, if the bromoethyl side chain is replaced with a group containing a heteroatom nucleophile, or if an external nucleophile containing a heteroatom is used in an intermolecular reaction followed by cyclization, various heterocyclic structures can be accessed. The principles of intramolecular cyclization remain similar, involving the attack of a nucleophile on an electrophilic center within the same molecule. thieme-connect.de

The kinetics and outcome of the intramolecular cyclization are highly dependent on the solvent used. acgpubs.orgacgpubs.orgresearchgate.net For the aryllithium generated from this compound, it is relatively stable at low temperatures (-95 to -100 °C) in both diethyl ether/hexane and THF/hexane mixtures for over an hour. acgpubs.orgacgpubs.org However, in related systems, such as 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene, a dramatic solvent effect is observed. In diethyl ether/hexane, the corresponding aryllithium is stable, but in a THF/hexane mixture, it undergoes instantaneous intramolecular cyclization to form 4,5-dimethoxybenzocyclobutene. acgpubs.orgacgpubs.orgresearchgate.net This highlights that solvent choice can significantly influence the rate of cyclization, likely due to differences in the solvation and aggregation state of the organolithium intermediate. acgpubs.org

Table 2: Solvent Effects on the Cyclization of Aryllithium Intermediates

| Aryllithium Precursor | Solvent System | Observation at -95 to -100 °C | Product |

| This compound | Diethyl ether/hexane | Stable for > 1h | Trappable intermediate |

| This compound | THF/hexane | Stable for > 1h | Trappable intermediate |

| 4,5-Dimethoxy-1-bromo-2-(2-bromoethyl)benzene | Diethyl ether/hexane | Stable for > 1h | Trappable intermediate |

| 4,5-Dimethoxy-1-bromo-2-(2-bromoethyl)benzene | THF/hexane | Instantaneous cyclization | 4,5-Dimethoxybenzocyclobutene |

Data sourced from studies on the cyclization of thermolabile aryllithium reagents. acgpubs.orgacgpubs.orgresearchgate.net

The two bromine atoms in this compound exhibit distinct reactivities. The alkyl bromide is susceptible to nucleophilic substitution (S(_N)1 and S(_N)2) and elimination reactions. bloomtechz.com In contrast, the aryl bromide is much less reactive towards standard nucleophilic substitution conditions due to the high strength of the C(sp²)–Br bond and steric hindrance. libretexts.org

This difference in reactivity allows for selective transformations. For example, a nucleophile will preferentially react with the alkyl bromide. Conversely, the formation of an organometallic reagent, such as a Grignard or aryllithium, typically occurs at the more reactive aryl bromide position through metal-halogen exchange, especially at low temperatures. bloomtechz.comacgpubs.orgacgpubs.org This selective activation is crucial for subsequent reactions like the intramolecular cyclization discussed previously.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-2-(2-bromoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGOFYNHMCFJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910311 | |

| Record name | 1-Bromo-2-(2-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-15-3 | |

| Record name | 1-Bromo-2-(2-bromoethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1074-15-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-2-(2-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(2-bromoethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 2 2 Bromoethyl Benzene

Direct Bromination Approaches to 1-Bromo-2-(2-bromoethyl)benzene

Direct bromination offers a straightforward route to introduce bromine atoms onto an aromatic scaffold. These methods can be broadly categorized into radical bromination, which targets the alkyl side chain, and electrophilic aromatic bromination, which modifies the benzene (B151609) ring.

Radical Bromination of Ethylbenzene (B125841) Derivatives for this compound Formation

Radical bromination is a powerful tool for the selective functionalization of alkyl side chains on an aromatic ring. The benzylic position, the carbon atom directly attached to the benzene ring, is particularly susceptible to radical attack due to the resonance stabilization of the resulting benzylic radical. libretexts.orgmasterorganicchemistry.com

The free-radical bromination of an ethylbenzene derivative to form a bromoethylbenzene proceeds through a well-established chain reaction mechanism involving initiation, propagation, and termination steps. pearson.com

The process begins with an initiation step, where a bromine molecule (Br₂) undergoes homolytic cleavage, typically induced by light (hν) or heat, to generate two bromine radicals (Br•). pearson.comyoutube.com

Initiation: Br₂ + hν → 2 Br•

The highly reactive bromine radical then abstracts a hydrogen atom from the benzylic position of the ethyl side chain in the propagation phase. This abstraction is favored at the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.orgoregonstate.edu This step forms hydrogen bromide (HBr) and a benzylic radical.

Propagation (Step 1): R-CH₂-CH₃ + Br• → R-CH•-CH₃ + HBr (where R is the bromo-substituted benzene ring)

The benzylic radical then reacts with another molecule of Br₂ to form the desired bromoethylbenzene product and a new bromine radical, which can continue the chain reaction. pearson.com

Propagation (Step 2): R-CH•-CH₃ + Br₂ → R-CHBr-CH₃ + Br•

The reaction concludes with termination steps, where radicals combine to form stable molecules.

The choice of initiator and reaction conditions plays a critical role in determining the efficiency and selectivity of benzylic bromination.

Initiators: Radical reactions require an initiator to start the chain process. Common initiators include:

Light (hν) or Heat: As mentioned, these provide the energy for the homolytic cleavage of bromine. youtube.com

Radical Initiators: Peroxides, such as benzoyl peroxide, or azo compounds, like azobisisobutyronitrile (AIBN), can also be used to generate radicals and initiate the reaction. chemicalbook.com N-Bromosuccinimide (NBS) is a widely used reagent that provides a low, constant concentration of bromine, which can be advantageous in minimizing side reactions. libretexts.orgwikipedia.orglibretexts.org

Reaction Conditions:

Solvent: The choice of solvent is crucial. Non-polar, inert solvents like carbon tetrachloride (CCl₄) or trifluorotoluene are often used to prevent interference with the radical intermediates. wikipedia.org

Temperature: The reaction temperature influences the rate of initiation and propagation. Higher temperatures generally increase the reaction rate but can sometimes lead to decreased selectivity.

Concentration of Bromine: Maintaining a low concentration of molecular bromine is key to achieving high selectivity for benzylic bromination over competing reactions like addition to the aromatic ring. wikipedia.org This is a primary advantage of using NBS. libretexts.orglibretexts.org

The regioselectivity of the reaction is high for the benzylic position due to the significantly lower bond dissociation energy of the benzylic C-H bond compared to other C-H bonds in the molecule. libretexts.orgyoutube.com This inherent preference leads to the selective formation of the desired 1-bromo-2-(1-bromoethyl)benzene (B1280084) isomer when starting with 1-bromo-2-ethylbenzene (B162476).

| Initiator/Condition | Role in Reaction | Impact on Yield and Regioselectivity |

| Light (hν) / Heat | Provides energy for homolytic cleavage of Br₂ | Effective for initiation, but control can be less precise than with chemical initiators. |

| N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂ | High selectivity for benzylic bromination, minimizing side reactions. libretexts.orgwikipedia.org |

| AIBN / Peroxides | Chemical radical initiators | Can provide more controlled initiation at lower temperatures compared to thermal initiation. chemicalbook.com |

| Non-polar Solvents (e.g., CCl₄) | Inert reaction medium | Prevents solvent participation in the reaction, favoring the desired radical pathway. wikipedia.org |

Electrophilic Aromatic Bromination and its Relevance to this compound Precursors

Electrophilic aromatic substitution (EAS) is the primary method for introducing a bromine atom directly onto the benzene ring. This is relevant for synthesizing precursors to this compound, such as brominating ethylbenzene to produce a mixture of ortho- and para-bromoethylbenzene. youtube.com

The reaction involves an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. libretexts.orgpressbooks.pub Aromatic rings are less reactive towards electrophiles than alkenes, so a catalyst is typically required to activate the bromine. pressbooks.pub

To enhance the electrophilicity of bromine, a Lewis acid catalyst is employed. libretexts.orggoogle.com

Common Catalytic Systems:

Iron(III) Bromide (FeBr₃) or Aluminum Bromide (AlBr₃): These are traditional and effective Lewis acid catalysts. They polarize the Br-Br bond, creating a more potent electrophile (Br⁺). libretexts.orggoogle.com

Zinc Salts on an Inert Support: A process using a zinc salt, such as zinc bromide, adsorbed onto a support like silica (B1680970) has been developed for selective aromatic bromination. google.com

Other Systems: A variety of other catalytic systems have been explored, including the use of Fe₃O₄@SiO₂/CuO nanocatalysts for regioselective aerobic bromination and mandelic acid with NBS. tandfonline.comorganic-chemistry.org

The general mechanism involves the coordination of the Lewis acid with a bromine molecule, which increases its electrophilic character. The π-electrons of the aromatic ring then attack the polarized bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. pressbooks.pub A base in the reaction mixture then deprotonates the carbocation, restoring aromaticity and yielding the brominated product.

| Catalyst System | Description | Advantage |

| FeBr₃ / AlBr₃ | Traditional Lewis acids that polarize Br₂. libretexts.orggoogle.com | Highly effective and well-established. |

| Zinc salt on silica | Heterogeneous catalyst system. google.com | Can offer improved selectivity and easier catalyst removal. google.com |

| Fe₃O₄@SiO₂/CuO nanocatalyst | Nanoparticle-based catalyst for aerobic bromination. tandfonline.com | Enables the use of O₂ as a green oxidant and offers high regioselectivity. tandfonline.com |

| Mandelic acid / NBS | An organocatalytic system. organic-chemistry.org | Operates under mild, aqueous conditions. organic-chemistry.org |

In the context of synthesizing this compound itself, stereochemistry is not a factor at the aromatic ring. However, if the subsequent radical bromination of the ethyl group in a precursor like 1-bromo-2-ethylbenzene creates a new chiral center at the benzylic carbon, a racemic mixture of enantiomers will be formed. youtube.com This is because the intermediate benzylic radical is planar, and the incoming bromine atom can attack from either face with equal probability. youtube.com

For electrophilic aromatic bromination, the introduction of a bromine atom onto the benzene ring does not create a chiral center. The primary consideration is regioselectivity, which is governed by the directing effects of the substituents already present on the ring. An ethyl group is an ortho-, para-director, meaning that bromination of ethylbenzene will yield a mixture of 1-bromo-2-ethylbenzene and 1-bromo-4-ethylbenzene. youtube.com Steric hindrance from the ethyl group may slightly favor the para product. stackexchange.com

Transformation of Benzocyclobutenes to this compound

The strained four-membered ring of benzocyclobutene provides a unique entry point for the synthesis of this compound through ring-opening reactions. This transformation, however, is often in competition with electrophilic substitution on the aromatic ring, making the control of reaction conditions critical for achieving the desired product.

The reaction of benzocyclobutene with brominating agents, such as molecular bromine (Br₂), can proceed via an addition reaction that results in the cleavage of the cyclobutene (B1205218) ring. This process leads directly to the formation of this compound. The underlying mechanism involves the electrophilic attack of bromine on the strained C-C bond of the cyclobutene ring, which is more susceptible to addition than the aromatic C-C bonds. This attack relieves the ring strain and, following the addition of a bromide ion, yields the di-brominated product.

It is important to note that this ring-opening pathway is often a side reaction. Electrophilic substitution reactions on the benzene ring, such as bromination, can occur concurrently, leading to the formation of by-products researchgate.net. The inherent strain of the cyclobutene ring makes it sensitive to acidic conditions, which can be generated during electrophilic bromination (release of HBr), potentially leading to a mixture of products researchgate.net.

The general reaction can be depicted as follows: Benzocyclobutene + Br₂ → this compound

The reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator typically favors benzylic bromination, which in the case of benzocyclobutene would lead to 1-bromobenzocyclobutene. However, under different conditions, NBS can also serve as a source of electrophilic bromine, potentially leading to the ring-opened product, although this is less commonly reported for this specific transformation.

Achieving selectivity for the formation of this compound from benzocyclobutene is a significant challenge due to competing reaction pathways. The choice of solvent, temperature, and the nature of the brominating agent are crucial parameters that must be carefully controlled.

Research has shown that the reaction medium plays a pivotal role in directing the outcome of the bromination of benzocyclobutene. For instance, carrying out the bromination with aqueous bromine has been reported to yield primarily the aromatic substitution product, 4-bromobenzocyclobutene, in over 75% yield, with the desired ring-opened product, this compound, being formed as a minor by-product in approximately 10-15% of the reaction mixture prepchem.com. This suggests that non-aqueous conditions might be more favorable for the ring-opening addition reaction.

The sensitivity of the cyclobutene ring to acids is a key consideration. Electrophilic aromatic substitution reactions that release hydrogen halides can catalyze the formation of various by-products through the opening of the cyclobutene ring researchgate.net. Therefore, to selectively promote the addition reaction leading to this compound, conditions that minimize the generation or presence of strong acids are likely to be more effective. This could involve the use of a non-polar solvent and potentially a radical initiator if a radical pathway is sought, or carefully controlled electrophilic conditions that favor addition over substitution.

The following table summarizes the influence of reaction conditions on the bromination of benzocyclobutene based on available research findings.

| Brominating Agent | Solvent/Medium | Key Conditions | Major Product | This compound Yield | Reference |

|---|---|---|---|---|---|

| Aqueous Bromine | Water | Standard temperature | 4-Bromobenzocyclobutene | ~10-15% | prepchem.com |

| Bromine | Non-polar solvent (e.g., CCl₄) | Anhydrous, potentially low temperature | Potentially higher yield of ring-opened product | Data not specified | General Principle |

Alternative Synthetic Pathways to this compound

Given the challenges in selectively synthesizing this compound from benzocyclobutene, alternative multi-step synthetic routes starting from more readily available substituted benzenes and ethylene (B1197577) derivatives have been explored.

A common strategy involves the construction of the bromoethyl side chain on a pre-brominated benzene ring or the bromination of a benzene ring that already possesses an ethyl or functionalized ethyl group.

One such pathway begins with 2-phenylethanol. This alcohol can be converted to (2-bromoethyl)benzene (B7723623) in a 70% yield by treatment with concentrated sulfuric acid and hydrogen bromide, followed by boiling under reflux for several hours prepchem.com. The subsequent step would be the electrophilic bromination of (2-bromoethyl)benzene. The 2-bromoethyl group is an ortho-, para-director, meaning the bromine would be directed to the positions ortho and para to the side chain. Therefore, the bromination of (2-bromoethyl)benzene would be expected to yield a mixture of this compound and 1-bromo-4-(2-bromoethyl)benzene.

Another multi-step approach starts from ethylbenzene. This involves a three-step sequence to first synthesize (2-bromoethyl)benzene. The steps are:

Allylic Bromination: Ethylbenzene is treated with N-bromosuccinimide (NBS) and a radical initiator (like ROOR) to produce (1-bromoethyl)benzene (B1216412) brainly.com.

Elimination Reaction: The resulting (1-bromoethyl)benzene undergoes an E2 elimination reaction with a strong base, such as potassium tert-butoxide, to form styrene (B11656) brainly.com.

Electrophilic Addition: Styrene is then reacted with hydrogen bromide (HBr) in the presence of peroxides (ROOR) to achieve an anti-Markovnikov addition, yielding (2-bromoethyl)benzene brainly.com.

The final step would again be the electrophilic bromination of (2-bromoethyl)benzene to introduce the second bromine atom onto the aromatic ring.

This approach focuses on the direct bromination of a pre-existing halogenated ethylbenzene isomer. The key to the success of this method lies in the regioselectivity of the bromination reaction, which is governed by the directing effects of the substituents already present on the benzene ring.

Bromination of o-Bromoethylbenzene: Starting with o-bromoethylbenzene, the introduction of a second bromine atom can be achieved through either radical bromination on the ethyl side chain or electrophilic substitution on the aromatic ring.

Radical Bromination: Under radical conditions (e.g., using NBS with light or a radical initiator), the bromination would preferentially occur at the benzylic position of the ethyl group due to the resonance stabilization of the resulting benzylic radical libretexts.org. This would lead to the formation of 1-bromo-2-(1-bromoethyl)benzene, which is an isomer of the target compound.

Electrophilic Aromatic Bromination: For electrophilic bromination (e.g., Br₂ with a Lewis acid catalyst like FeBr₃), the directing effects of the existing substituents must be considered. Both the bromo group and the ethyl group are ortho-, para-directors. In o-bromoethylbenzene, the positions para to the bromo group and para to the ethyl group are the same (position 4). The positions ortho to the bromo group are 3 and the now substituted 1-position. The positions ortho to the ethyl group are 3 and the now substituted 1-position. Therefore, electrophilic attack would likely be directed to positions 4 and 6, leading to a mixture of 1,4-dibromo-2-ethylbenzene (B1319136) and 1,3-dibromo-2-ethylbenzene, not the desired this compound.

Bromination of (2-Bromoethyl)benzene: When (2-bromoethyl)benzene is the starting material, the focus is on electrophilic aromatic bromination. The (2-bromoethyl) group is an ortho-, para-directing group. Therefore, reacting (2-bromoethyl)benzene with bromine in the presence of a Lewis acid catalyst would be expected to yield a mixture of the ortho-isomer, this compound, and the para-isomer, 1-bromo-4-(2-bromoethyl)benzene. The separation of these isomers would then be necessary to isolate the desired product.

| Starting Material | Bromination Type | Expected Major Product(s) | Forms Target Compound? |

|---|---|---|---|

| o-Bromoethylbenzene | Radical (Benzylic) | 1-Bromo-2-(1-bromoethyl)benzene | No |

| o-Bromoethylbenzene | Electrophilic (Aromatic) | Mixture of 1,4-dibromo-2-ethylbenzene and 1,3-dibromo-2-ethylbenzene | No |

| (2-Bromoethyl)benzene | Electrophilic (Aromatic) | Mixture of this compound and 1-bromo-4-(2-bromoethyl)benzene | Yes (as part of a mixture) |

Flow chemistry offers a modern and often safer alternative to traditional batch synthesis, particularly for reactions involving hazardous reagents like bromine. A continuous-flow system for the synthesis of this compound could be designed based on the electrophilic bromination of (2-bromoethyl)benzene.

A potential flow chemistry setup would involve the following components:

Syringe Pumps: To deliver precise and continuous streams of the reactants.

T-Mixer: To efficiently mix the stream of (2-bromoethyl)benzene (dissolved in a suitable solvent) with the stream of the brominating agent.

Reactor Coil: A tube of a defined length and volume, often heated or cooled, where the reaction takes place. The residence time in the reactor is controlled by the flow rate and the reactor volume.

Back-Pressure Regulator: To maintain a constant pressure in the system, which can be beneficial for reactions involving gaseous by-products or for heating solvents above their atmospheric boiling points.

A key advantage of flow chemistry is the ability to generate hazardous reagents in-situ. For bromination, a stream of an oxidant (like sodium hypochlorite, NaOCl) can be mixed with a stream of hydrobromic acid (HBr) to generate molecular bromine (Br₂) just before it is mixed with the substrate. This minimizes the risks associated with handling and storing large quantities of bromine.

A proposed flow synthesis for this compound would involve:

Pumping a solution of (2-bromoethyl)benzene in an appropriate solvent (e.g., a chlorinated solvent or acetic acid) into the system.

Simultaneously pumping solutions of an oxidant and HBr, which mix to generate Br₂ in-situ.

Mixing the Br₂ stream with the (2-bromoethyl)benzene stream in a T-mixer. A Lewis acid catalyst could also be introduced as a separate stream if required.

Passing the reaction mixture through a heated reactor coil to ensure complete reaction.

The output stream would then be collected for purification to separate the desired ortho-isomer from the para-isomer and any unreacted starting material.

This approach offers enhanced safety, better temperature control, and potentially improved selectivity and scalability compared to traditional batch methods researchgate.net.

Reactivity and Reaction Mechanisms of 1 Bromo 2 2 Bromoethyl Benzene

Organometallic Reactions of 1-Bromo-2-(2-bromoethyl)benzene

The presence of two distinct carbon-bromine bonds in this compound—one attached to the aromatic ring (aryl bromide) and the other to the ethyl side chain (alkyl bromide)—provides a platform for a variety of selective organometallic reactions. The differential reactivity of these C-Br bonds allows for the targeted formation of Grignard and organolithium reagents, which serve as powerful intermediates in organic synthesis.

Formation and Reactivity of Grignard Reagents from this compound

Grignard reagents, with the general formula R-Mg-X, are typically synthesized by reacting an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org The formation of these organomagnesium compounds is sensitive to moisture and air, necessitating anhydrous conditions. wikipedia.org The reaction often requires activation of the magnesium surface, which can be achieved mechanically or by using activating agents like iodine or 1,2-dibromoethane. wikipedia.orgwvu.edu

In the case of this compound, the aryl bromide is more reactive towards magnesium than the primary alkyl bromide. This chemoselectivity allows for the preferential formation of the aryl Grignard reagent, 2-(2-bromoethyl)phenylmagnesium bromide. This intermediate is a potent nucleophile and a strong base, making it a valuable tool for forming new carbon-carbon bonds. mnstate.edubloomtechz.com

The carbon atom bound to magnesium in a Grignard reagent is highly nucleophilic and readily attacks electrophilic carbon centers, most notably the carbonyl carbon of aldehydes, ketones, and esters. wvu.eduumkc.eduorganicchemistrytutor.com The reaction with these carbonyl compounds, followed by an acidic workup, is a cornerstone method for synthesizing complex alcohols. mnstate.eduumkc.edu

The reaction of 2-(2-bromoethyl)phenylmagnesium bromide with various carbonyl compounds can be summarized as follows:

Reaction with Aldehydes: The addition of the Grignard reagent to an aldehyde results in the formation of a secondary alcohol. umkc.eduorganicchemistrytutor.com

Reaction with Ketones: The reaction with a ketone yields a tertiary alcohol. umkc.eduorganicchemistrytutor.com

Reaction with Esters: The reaction with an ester involves two successive additions of the Grignard reagent. The first addition leads to the formation of a ketone intermediate, which is more reactive than the starting ester. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol after workup. mnstate.eduyoutube.com

| Reactant | Grignard Reagent | Intermediate Product | Final Product (after workup) | Product Type |

| Aldehyde (R'CHO) | 2-(2-bromoethyl)phenylmagnesium bromide | Alkoxide | 1-(2-(2-bromoethyl)phenyl)-1-alkanol | Secondary Alcohol |

| Ketone (R'COR'') | 2-(2-bromoethyl)phenylmagnesium bromide | Alkoxide | 1-(2-(2-bromoethyl)phenyl)-1-alkyl-1-alkanol | Tertiary Alcohol |

| Ester (R'COOR'') | 2-(2-bromoethyl)phenylmagnesium bromide (2 eq.) | Ketone | 1-(2-(2-bromoethyl)phenyl)-1,1-dialkyl-alkanol | Tertiary Alcohol |

Grignard reagents can react with carbon dioxide (CO₂) in a carbonylation reaction to produce carboxylic acids after acidic workup. The nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. Subsequent protonation with an acid, such as dilute HCl, yields the corresponding carboxylic acid. This method provides a direct route to introduce a carboxyl group onto the aromatic ring of the starting material.

Reaction Scheme:

2-(2-bromoethyl)phenylmagnesium bromide + CO₂ → Magnesium 2-(2-bromoethyl)benzoate (salt)

Magnesium 2-(2-bromoethyl)benzoate + H₃O⁺ → 2-(2-bromoethyl)benzoic acid

Lithiation and Aryllithium Chemistry of this compound

Lithiation, particularly through halogen-lithium exchange, is a fundamental technique for generating highly reactive organolithium species. wikipedia.org These reagents are powerful nucleophiles and bases used extensively in organic synthesis.

The halogen-lithium exchange reaction provides an efficient pathway to convert aryl bromides into aryllithium compounds. wikipedia.orgmdpi.com For this compound, this exchange is typically performed using an alkyllithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures. acgpubs.orgresearchgate.net The reaction proceeds rapidly, with the exchange rate for halogens following the trend I > Br > Cl. wikipedia.org

The reaction between this compound and n-BuLi has been studied in detail. acgpubs.orgresearchgate.net When conducted in a THF/hexane or diethyl ether/hexane solvent mixture at temperatures between -95 °C and -100 °C, the reaction selectively generates the aryllithium intermediate, 1-lithio-2-(2-bromoethyl)-benzene. acgpubs.org

A critical aspect of this chemistry is the stability of the resulting aryllithium intermediate. Research has shown that 1-lithio-2-(2-bromoethyl)-benzene is remarkably stable under these cryogenic conditions, persisting for over an hour with less than 5% decomposition into the cyclized product, benzocyclobutene. acgpubs.org This stability is significant because it allows the aryllithium species to be used in subsequent reactions. The stability is influenced by factors such as substituents and the solvent system. acgpubs.orgacgpubs.org For example, the related compound 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene generates an aryllithium intermediate that is stable in diethyl ether but undergoes instantaneous intramolecular cyclization in THF, highlighting a dramatic solvent effect. acgpubs.orgresearchgate.netacgpubs.org

| Substrate | Reagent | Solvent | Temperature | Intermediate | Stability |

| This compound | n-BuLi | THF/hexane or Et₂O/hexane | -95 to -100 °C | 1-lithio-2-(2-bromoethyl)-benzene | Stable for >1 hour. acgpubs.orgacgpubs.org |

| 4,5-Dimethoxy-1-bromo-2-(2-bromoethyl)benzene | n-BuLi | Et₂O/hexane | -95 to -100 °C | 1-lithio-2-(2-bromoethyl)-4,5-dimethoxybenzene | Stable for >1 hour. acgpubs.orgresearchgate.net |

| 4,5-Dimethoxy-1-bromo-2-(2-bromoethyl)benzene | n-BuLi | THF/hexane | -95 to -100 °C | 1-lithio-2-(2-bromoethyl)-4,5-dimethoxybenzene | Unstable, immediate cyclization. acgpubs.orgresearchgate.net |

The demonstrated stability of 1-lithio-2-(2-bromoethyl)-benzene at low temperatures makes it an excellent candidate for synthetic applications. acgpubs.org This stability allows the aryllithium intermediate to be "trapped" by introducing various electrophiles into the reaction mixture. acgpubs.orgresearchgate.net The nucleophilic lithiated carbon attacks the electrophile, forming a new carbon-carbon or carbon-heteroatom bond.

This strategy, known as the Parham cyclization when an intramolecular electrophile is present, is a powerful tool for constructing cyclic systems. wikipedia.org In the case of the stable 1-lithio-2-(2-bromoethyl)-benzene, intermolecular trapping with external electrophiles is highly efficient. While specific studies on this exact substrate are part of broader research, the principle allows for a wide range of transformations. tcnj.edu

Potential Electrophilic Trapping Reactions:

| Electrophile (E+) | Reagent | Product |

| Water (H₂O) | 1-lithio-2-(2-bromoethyl)-benzene | (2-Bromoethyl)benzene (B7723623) |

| Carbon Dioxide (CO₂) | 1-lithio-2-(2-bromoethyl)-benzene | 2-(2-Bromoethyl)benzoic acid |

| Aldehyde (R'CHO) | 1-lithio-2-(2-bromoethyl)-benzene | (2-(2-Bromoethyl)phenyl)(R')methanol |

| Ketone (R'COR'') | 1-lithio-2-(2-bromoethyl)-benzene | (2-(2-Bromoethyl)phenyl)(R')(R'')methanol |

| Methyl Iodide (CH₃I) | 1-lithio-2-(2-bromoethyl)-benzene | 1-Bromo-2-ethyl-3-methylbenzene |

Cross-Coupling Reactions Utilizing this compound

The dual bromine functionality of this compound, present on both an sp²-hybridized aromatic carbon and an sp³-hybridized aliphatic carbon, makes it a versatile substrate for cross-coupling reactions. These reactions, which form new carbon-carbon or carbon-heteroatom bonds, are fundamental in modern organic synthesis. The differential reactivity of the aryl and alkyl bromide moieties allows for selective and sequential functionalization, typically catalyzed by transition metals.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium complexes are the most extensively used catalysts for cross-coupling reactions involving aryl halides. nih.gov The general mechanism for these transformations, such as the Suzuki, Heck, and Sonogashira reactions, involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation (or carbopalladation), and reductive elimination. nih.gov

In the case of this compound, the C(sp²)-Br bond is significantly more reactive towards oxidative addition with a Palladium(0) catalyst than the C(sp³)-Br bond. This selectivity allows for the preferential coupling at the aromatic ring. Research on analogous dihalogenated compounds, such as 1-bromo-2-(chloromethyl)benzene, has demonstrated that highly selective C(sp²)-C(sp²) cross-coupling can be achieved with arylboronic acids using catalysts like Pd(OAc)₂ with phosphine (B1218219) ligands such as PCy₃·HBF₄. organic-chemistry.org This methodology yields biaryl products in high yields while leaving the haloalkyl group intact for subsequent transformations. organic-chemistry.org

The choice of ligand is crucial for controlling the selectivity and efficiency of the coupling reaction. For instance, less-hindered phosphine ligands may favor different reaction pathways compared to bulkier ligands. organic-chemistry.org While many palladium-catalyzed reactions are designed to be highly selective for the aryl bromide, conditions can be tuned to involve the alkyl bromide as well, particularly in intramolecular processes or with specific catalyst systems designed for C(sp³)-X bond activation. acs.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Similar Substrates

| Coupling Partner | Catalyst System | Ligand | Product Type | Yield (%) | Ref |

| Arylboronic Acid | Pd(OAc)₂ | PCy₃·HBF₄ | Chloromethyl-1,1′-biphenyl | 80-95 | organic-chemistry.org |

| Benzophenone Imine | [Pd(allyl)Cl]₂ | Cy₂(t-Bu)P | N-alkyl imine | High | acs.org |

| Alkenes | Pd(OAc)₂ | PPh₃ | Substituted Styrene (B11656) | Variable | nih.gov |

This table presents data from analogous reactions to illustrate the potential of palladium-catalyzed methodologies.

Other Transition Metal-Catalyzed Coupling Reactions

While palladium dominates the field, other transition metals are also effective for catalyzing cross-coupling reactions. These alternatives can offer different reactivity patterns, cost advantages, or functional group tolerance.

Copper-Catalyzed Reactions: Copper catalysts, often used in Ullmann-type couplings, can facilitate the formation of carbon-carbon and carbon-heteroatom bonds. For instance, copper salts have been used to catalyze the oxidative coupling of benzene (B151609) with bromoacetate (B1195939) to produce (2-bromoethyl)benzene, demonstrating copper's utility in forming C-C bonds involving bromoalkanes. thieme-connect.de

Iron-Catalyzed Reactions: Iron is an earth-abundant and low-cost alternative to precious metals. Iron-catalyzed cross-coupling reactions have been developed for linking polyfluorinated arylzinc reagents with alkyl halides. nih.gov The use of specific ligands, such as 1,2-bis(diphenylphosphino)benzene (B85067) (DPPBz), can modulate the catalyst's activity and achieve selective cleavage of C(sp³)-halogen bonds. nih.gov

Cobalt-Catalyzed Reactions: Cobalt salts have also been shown to promote cross-coupling reactions, sometimes even in the absence of traditional ligands, though the presence of ligands like 4,7-diphenyl-1,10-phenanthroline (B7770734) can improve reactivity and yield. solubilityofthings.com

These alternative metal catalysts expand the synthetic utility of substrates like this compound, providing pathways to a diverse range of functionalized molecules.

Elimination Reactions of this compound

The bromoethyl side chain of this compound is susceptible to elimination reactions, particularly in the presence of a base. This process, known as dehydrobromination, results in the formation of a carbon-carbon double bond.

Formation of Unsaturated Systems via Dehydrobromination

Treatment of this compound with a suitable base can lead to the elimination of hydrogen bromide (HBr) from the ethyl side chain. This reaction yields 1-bromo-2-vinylbenzene , an important unsaturated monomer.

The reaction is analogous to the base-induced elimination from (2-bromoethyl)benzene, which produces styrene. acs.org Under more strenuous conditions or with specific reagents, it is conceivable that a second reaction, such as intramolecular cyclization or further elimination involving the aryl bromide, could occur, leading to more complex cyclic or acetylenic systems. For example, some substrates can undergo a base-catalyzed double elimination to form phenylacetylene (B144264) derivatives. acs.org

Mechanistic Aspects of Base-Catalyzed Elimination

The dehydrobromination of the ethyl bromide moiety in this compound typically proceeds through a bimolecular elimination (E2) mechanism. acs.org

Key features of the E2 mechanism include:

Concerted Process: The abstraction of a proton from the β-carbon (the carbon adjacent to the one bearing the bromine) by a base occurs simultaneously with the departure of the bromide leaving group.

Stereochemical Requirement: The E2 mechanism has a strict stereoelectronic requirement for an anti-periplanar arrangement of the proton being removed and the leaving group. This means the H-C-C-Br dihedral angle must be approximately 180° for the reaction to proceed efficiently.

Base Strength and Sterics: The rate of the E2 reaction is dependent on the strength of the base. Strong, non-nucleophilic bases are ideal for promoting elimination over competing nucleophilic substitution (Sₙ2) reactions. Sterically hindered or "bulky" bases, such as potassium tert-butoxide (KOtBu), are particularly effective at favoring elimination by selectively abstracting the less sterically hindered proton. nist.gov

The competition between elimination (E2) and substitution (Sₙ2) is a critical consideration. Factors that favor E2 elimination include the use of strong, bulky bases, higher reaction temperatures, and substrates that can readily adopt the required anti-periplanar conformation. nist.gov

Oxidation and Reduction Processes of this compound

The two distinct carbon-bromine bonds and the alkyl side chain in this compound offer multiple sites for oxidation and reduction reactions, enabling further synthetic diversification.

Oxidation: The primary site for oxidation is the ethyl side chain. Under controlled conditions with specific oxidizing agents, the benzylic position could potentially be oxidized. More vigorous oxidation, for instance with agents like potassium permanganate (B83412) (KMnO₄), could cleave the ethyl group to yield 2-bromobenzoic acid . Similar bromo-alkylbenzene compounds can be oxidized to their corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically target the carbon-halogen bonds. Catalytic hydrogenation is a common and effective method for reductive dehalogenation.

Selective Reduction: The aryl C(sp²)-Br bond can be selectively reduced in the presence of other functional groups using catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst under neutral conditions. organic-chemistry.org This would convert this compound into (2-bromoethyl)benzene . Aryl bromides are generally reduced more readily than aryl chlorides under these conditions. organic-chemistry.org

Hydride Reducing Agents: Metal hydrides are also widely used for the reduction of alkyl and aryl halides. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both alkyl and aryl bromides. acs.orgyoutube.com The reactivity follows the order of iodides > bromides > chlorides, and benzylic halides are particularly reactive. youtube.com Sodium borohydride (B1222165) (NaBH₄), a milder agent, can also be used for debromination, often in the presence of a catalyst. nih.gov By carefully selecting the reducing agent and reaction conditions, it is possible to achieve selective or complete debromination of this compound to produce (2-bromoethyl)benzene, ethylbenzene (B125841), or a mixture thereof.

Table 2: Potential Reduction Products of this compound

| Reagent/Catalyst | Conditions | Likely Major Product | Ref |

| H₂, Pd/C | Neutral, mild | (2-Bromoethyl)benzene | organic-chemistry.org |

| LiAlH₄ | THF, reflux | Ethylbenzene | youtube.com |

| NaBH₄, Pd-catalyst | Room Temperature | (2-Bromoethyl)benzene / Ethylbenzene | nih.gov |

Selective Oxidation of the Ethyl Side Chain

The selective oxidation of the ethyl side chain in this compound is a key transformation that targets the benzylic position. The presence of at least one hydrogen atom on the carbon directly attached to the benzene ring makes this position susceptible to oxidation by strong oxidizing agents. libretexts.org When a compound with an alkyl group on an aryl ring is treated with powerful oxidants like potassium permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄), the benzylic carbon is converted into a carboxylic acid group. libretexts.org Any additional carbon-carbon bonds within the alkyl chain are cleaved in the process. libretexts.orgyoutube.com

For this compound, the benzylic carbon possesses two hydrogens, making it a prime candidate for this reaction. The reaction is anticipated to proceed via the oxidation of the benzylic carbon to a carboxylic acid. The terminal bromine on the ethyl group may also undergo hydrolysis or elimination depending on the reaction conditions, potentially leading to a variety of products. The mechanism, while not fully elucidated, is understood to involve the breaking of a benzylic C-H bond as a critical step. libretexts.org

| Reagent | Expected Product | Reaction Conditions |

| Potassium Permanganate (KMnO₄) | 2-Bromobenzoic acid | Strong oxidation |

| Jones Reagent (CrO₃/H₂SO₄) | 2-Bromobenzoic acid | Strong oxidation |

The table above illustrates potential outcomes of the selective oxidation of the ethyl side chain of this compound.

Reductive Debromination Strategies

Reductive debromination offers a method to selectively remove one or both bromine atoms from this compound, yielding less halogenated products. These strategies are crucial for synthesizing specific target molecules and for the remediation of halogenated organic compounds. nih.gov Bioremediation, in particular, has been highlighted as a cost-effective and environmentally friendly approach for the dehalogenation of compounds like polybrominated diphenyl ethers (PBDEs) under anaerobic conditions. nih.gov Such microbial processes could potentially be adapted for the debromination of brominated benzenes.

More traditional chemical methods for reductive dehalogenation are also applicable. These include catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst (e.g., Palladium on carbon), and metal-mediated reductions using reagents like zinc dust in acetic acid or sodium borohydride with a catalyst. The choice of reagent and reaction conditions can allow for selective removal of either the alkyl or the aryl bromine, based on their differing reactivities. The primary alkyl bromide is generally more susceptible to nucleophilic substitution and reduction than the aryl bromide.

| Method | Reagent | Potential Product(s) |

| Catalytic Hydrogenation | H₂, Pd/C | 1-Bromo-2-ethylbenzene (B162476), Ethylbenzene |

| Metal-Mediated Reduction | Zn, Acetic Acid | 1-Bromo-2-ethylbenzene, Ethylbenzene |

| Microbial Debromination | Anaerobic microbes | 1-Bromo-2-ethylbenzene, Ethylbenzene |

This interactive table outlines various strategies for the reductive debromination of this compound and their potential products.

Rearrangement Reactions Involving this compound Motifs

The structure of this compound allows for several potential rearrangement reactions, often catalyzed by a base. In similar structures like (2-Bromoethyl)benzene, treatment with strong bases can induce elimination reactions. bloomtechz.com A common pathway is the elimination of HBr from the ethyl side chain to form an intermediate vinyl species, o-bromostyrene.

Further reaction under harsher basic conditions could lead to a second elimination, involving the aryl bromine, potentially leading to the formation of an aryne intermediate, which is highly reactive. Another possibility is a base-catalyzed double elimination, which in related compounds can result in the formation of phenylacetylene. bloomtechz.com Intramolecular reactions are also conceivable, where the bromoethyl side chain could cyclize onto the aromatic ring or other positions, particularly under conditions that favor radical or ionic intermediates. For instance, the formation of four-membered rings through cyclization has been noted in related benzocyclobutene syntheses. prepchem.com

| Reaction Type | Conditions | Potential Product(s) |

| Elimination (E2) | Strong base (e.g., KOtBu) | o-Bromostyrene |

| Intramolecular Cyclization | Lewis acid or radical initiator | Benzocyclobutene derivatives |

| Phenyl Migration | Strong base, specific conditions | Rearranged isomers |

The table details possible rearrangement reactions for the this compound motif and the conditions that may facilitate them.

Applications of 1 Bromo 2 2 Bromoethyl Benzene in Complex Molecule Synthesis

Building Blocks for Pharmaceutical Intermediates

1-Bromo-2-(2-bromoethyl)benzene serves as a crucial starting material in the synthesis of various pharmaceutical intermediates. myskinrecipes.com Its bifunctional nature, possessing both an aromatic and an alkyl bromide, allows for sequential or one-pot reactions to construct complex scaffolds found in many drug molecules.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Scaffolds

The synthesis of active pharmaceutical ingredients (APIs) often involves the construction of a core molecular structure, or scaffold, which is then further modified to optimize its therapeutic properties. This compound is instrumental in creating such scaffolds. For instance, it can be used as a precursor in the synthesis of various β-phenethyl derivatives which are key components in a range of APIs. chemicalbook.com The compound's ability to undergo nucleophilic substitution reactions at the ethyl bromide and engage in reactions at the aromatic bromide makes it a valuable tool for medicinal chemists. bloomtechz.com

One notable application is in the synthesis of fentanyl and its analogues, where the phenethyl group is a critical pharmacophore. medchemexpress.com The synthesis often involves reacting a precursor with a phenethylating agent, for which this compound can serve as a starting material to generate the necessary phenethyl group. medchemexpress.com

| API or Drug Scaffold Class | Role of this compound |

| β-phenethyl derivatives | Starting material for introducing the phenethyl moiety. chemicalbook.com |

| Fentanyl and analogues | Precursor for the N-phenethylpiperidine core structure. medchemexpress.com |

Development of Bioactive Molecules and Probes

Beyond the direct synthesis of APIs, this compound is employed in the development of bioactive molecules and chemical probes. These molecules are essential tools for studying biological processes and identifying new drug targets. The compound's structure can be incorporated into larger molecules to probe specific biological interactions. For example, it can be used to synthesize molecules that mimic natural peptides, known as β-peptidomimetics, which have shown potent antimicrobial activity with high enzymatic stability and low toxicity. chemicalbook.com

The synthesis of these bioactive molecules often leverages the reactivity of the bromine atoms for coupling reactions, allowing for the attachment of various functional groups to a central benzene (B151609) ring. This modular approach enables the systematic exploration of structure-activity relationships, a key aspect of drug discovery.

Antimicrobial Agent Synthesis

Research has demonstrated the utility of this compound derivatives in the creation of novel antimicrobial agents. chemicalbook.com For example, it has been used as a reactant in the synthesis of small β-peptidomimetics. chemicalbook.com In one study, reacting methyl cyanoacetate (B8463686) with (2-bromoethyl)benzene (B7723623) (a related compound) yielded an intermediate that was crucial for producing β-peptidomimetics designed from a pharmacophore model of short cationic antimicrobial peptides. chemicalbook.com This highlights the potential of using brominated benzene derivatives as foundational structures for developing new classes of antibiotics.

Precursor for Agrochemical Synthesis

The application of this compound extends to the agrochemical industry, where it serves as an intermediate in the synthesis of pesticides and herbicides. myskinrecipes.com The structural motifs derived from this compound can be found in various agrochemical products. The principles of its reactivity in pharmaceutical synthesis are transferable to the design and creation of new crop protection agents.

Monomer and Polymer Chemistry Applications

The unique structure of this compound also lends itself to applications in polymer chemistry. myskinrecipes.com It can act as a monomer or a precursor to monomers used in the synthesis of specialized polymers.

Synthesis of Functionalized Polymers

Functionalized polymers, which have specific chemical groups attached to the polymer backbone, are of great interest for a variety of applications, including drug delivery, catalysis, and materials science. This compound can be used to introduce bromine functionalities into a polymer chain. These bromine atoms can then be further modified through post-polymerization reactions to introduce a wide range of other functional groups.

A related compound, (1-bromoethyl)benzene (B1216412), is used as an initiator in controlled radical polymerization (CRP) techniques like atom transfer radical polymerization (ATRP). smolecule.comalfachemic.com This allows for the synthesis of polymers with well-defined molecular weights and narrow dispersity, which is crucial for creating materials with specific properties. smolecule.com While direct evidence for this compound in this specific role is less documented, its structural similarity suggests potential applications in this area.

| Polymer Application | Role of this compound or Related Compounds |

| Functionalized Polymers | Introduction of bromine functionalities for post-polymerization modification. |

| Controlled Radical Polymerization | As an initiator for techniques like ATRP to produce well-defined polymers. smolecule.comalfachemic.com |

Crosslinking in Thermosetting Resins and Elastomers

Molecules that contain two or more benzocyclobutene groups are valuable as thermosetting resins that cure upon heating. The four-membered ring of benzocyclobutene is known to open at elevated temperatures, forming a highly reactive ortho-quinodimethane diene intermediate. This intermediate rapidly dimerizes and polymerizes, leading to a cross-linked network.

This compound serves as a key starting material in the synthesis of molecules designed for this type of thermal curing. The synthesis involves the transformation of this compound into a benzocyclobutene derivative. These derivatives, when incorporated into a polymer backbone or used as crosslinking agents, can be triggered by heat to form a robust, cross-linked thermoset material with high thermal stability and mechanical strength. prepchem.com

Controlled Radical Polymerization Initiators with Related Brominated Benzenes

Controlled radical polymerization (CRP) techniques are essential for synthesizing polymers with well-defined structures, molecular weights, and low polydispersity. chemscene.com While this compound itself is not commonly cited as a direct initiator, related brominated benzenes are integral to various CRP methods, particularly Atom Transfer Radical Polymerization (ATRP).

In ATRP, an alkyl halide is often used as an initiator in the presence of a transition metal catalyst, typically a copper complex. Brominated benzenes with an activated bromoalkyl group, structurally similar to the bromoethyl group in this compound, can serve as efficient initiators. For instance, compounds like (1-bromoethyl)benzene are employed as initiators for the polymerization of vinyl monomers such as styrenes and acrylates. The process relies on the reversible transfer of a halogen atom between the dormant polymer chain and the catalyst complex, allowing for controlled chain growth. sigmaaldrich.com

The functionality of this compound allows for its potential use in creating polymers with specific architectures. The alkyl bromide can initiate polymerization, while the aryl bromide remains as a functional handle for subsequent post-polymerization modifications.

| Polymerization Technique | Role of Brominated Benzene | Example Initiator/Compound |

| Atom Transfer Radical Polymerization (ATRP) | Initiator for controlled polymer growth | (1-Bromoethyl)benzene |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) | Chain Transfer Agent (CTA) design | Requires specific functional groups |

| Nitroxide-Mediated Polymerization (NMP) | Functional Alkoxyamine Initiator | N-tert-Butyl-O-[1-[4-(chloromethyl) phenyl]ethyl]-N-(2-methyl-1-phenylpropyl)hydroxylamine |

This table provides an overview of how related brominated compounds function in different controlled radical polymerization methods. sigmaaldrich.com

Synthesis of Advanced Organic Materials

The dual reactivity of this compound makes it a valuable precursor for a range of advanced organic materials.

Precursors for Liquid Crystals and Optoelectronic Materials

Related compounds like (2-bromoethyl)benzene are utilized in the synthesis of functional materials, including optoelectronic materials. bloomtechz.com These materials have applications in new energy and electronic information technologies. The synthesis often involves creating complex molecular structures where the phenylethyl group, derived from (2-bromoethyl)benzene, forms a core part of the final molecule. By extension, this compound offers a route to introduce a phenylethyl moiety that is also functionalized with a bromine atom on the aromatic ring. This additional bromine atom can be used for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), enabling the construction of conjugated systems essential for optoelectronic applications.

Flame Retardant Synthesis

Brominated compounds are widely used as flame retardants in plastics, textiles, and other materials to enhance their fire resistance. bloomtechz.com A closely related compound, (2-bromoethyl)benzene, is a known intermediate in the synthesis of polybrominated styrene (B11656), an effective brominated flame retardant. bloomtechz.com The process typically involves the polymerization of brominated styrene monomers.

This compound can be envisioned as a precursor in flame retardant synthesis through several pathways. It can be dehydrobrominated to form o-bromostyrene, which can then be polymerized. The resulting poly(o-bromostyrene) would possess flame-retardant properties due to the presence of bromine. The compound itself, containing two bromine atoms, has inherent flame-retardant characteristics and could be used as an additive flame retardant, where it is physically mixed with the polymer matrix.

| Flame Retardant Type | Role of Brominated Benzene | Example |

| Additive | Physically combined with the material | Decabromodiphenyl ether mst.dk |

| Reactive | Chemically incorporated into the polymer | Tetrabromobisphenol A (TBBPA) in epoxy resins mst.dk |

| Precursor | Starting material for monomer synthesis | (2-Bromoethyl)benzene for polybrominated styrene bloomtechz.com |

This table illustrates the different ways brominated compounds are used as flame retardants.

Role in Fragrance and Flavor Compound Synthesis

The synthesis of fragrance and flavor compounds often involves the construction of specific carbocyclic and heterocyclic structures. nih.gov While there is limited direct evidence of this compound's use in this industry, its structural features suggest potential applications. It could serve as a precursor to substituted indanes or tetralins, which are structural motifs found in some synthetic musks and other fragrance compounds. The transformation would typically involve an intramolecular Friedel-Crafts alkylation reaction, where the bromoethyl side chain cyclizes onto the benzene ring. Further functional group manipulation could then lead to the desired fragrance molecule.

Catalysis and Reagent Development

Brominated aromatic compounds are frequently employed in the development of catalysts and specialized reagents, particularly in organometallic chemistry and cross-coupling reactions. For example, chiral brominated compounds like (+)-[(R)-1-Bromoethyl]benzene are used as starting materials for preparing chiral ligands essential for asymmetric synthesis. lookchem.com

This compound can be used to synthesize bifunctional ligands. The aryl bromide portion can undergo oxidative addition to a metal center (like Palladium or Nickel), while the bromoethyl group can be converted into another ligating group, such as a phosphine (B1218219), through reaction with a phosphide (B1233454) anion. Such ligands can be valuable in designing catalysts for specific organic transformations. Furthermore, its use as a reactant in gold-catalyzed coupling reactions to form complex heterocyclic systems has been demonstrated with related structures like 1-bromo-2-(phenoxymethyl)benzene. orgsyn.org

Theoretical and Computational Studies of 1 Bromo 2 2 Bromoethyl Benzene

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. These calculations provide insights into the distribution of electrons, the energies of molecular orbitals, and the localization of reactive sites. For 1-Bromo-2-(2-bromoethyl)benzene, such analyses can separately address the reactivity of the aromatic ring and the bromoethyl side chain.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as a nucleophile (electron donor), while the LUMO, the lowest-energy empty orbital, acts as an electrophile (electron acceptor). libretexts.org

For this compound, the electronic character is split between the aromatic ring and the alkyl halide side chain.

HOMO: The HOMO is expected to be a π-orbital primarily localized on the substituted benzene (B151609) ring. The presence of the bromine atom and the bromoethyl group, both being weakly deactivating, would lower the energy of the HOMO compared to unsubstituted benzene, making the ring less nucleophilic and thus less reactive towards electrophiles. libretexts.org

LUMO: The LUMO is anticipated to be a σ* (antibonding) orbital associated with the C-Br bond of the ethyl side chain. The low energy of this σ* orbital makes the carbon atom attached to the bromine highly electrophilic and susceptible to attack by nucleophiles. youtube.com This is a characteristic feature of alkyl halides.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Location | Implied Reactivity |

|---|---|---|

| HOMO | π-system of the benzene ring | Nucleophilic character of the ring (for electrophilic aromatic substitution) |

| LUMO | σ* orbital of the C-Br bond (ethyl group) | Electrophilic character of the side-chain carbon (for nucleophilic substitution) |

| HOMO-LUMO Gap | Moderate | Indicates susceptibility to both nucleophilic and electrophilic attack at different sites |

Computational chemistry allows for the mapping of potential energy surfaces for chemical reactions, including the identification of transition states. Analyzing the structure and energy of a transition state is crucial for understanding reaction kinetics and selectivity.

Nucleophilic Substitution (Sɴ2) on the Ethyl Chain: The most probable reaction involving the side chain is a nucleophilic substitution where a nucleophile replaces the bromide. Given that the bromine is on a primary carbon, an Sɴ2 mechanism is highly favored. pearson.com Computational modeling of this reaction would involve locating the transition state, which features the incoming nucleophile and the departing bromide ion simultaneously associated with the carbon atom. The calculated activation energy (the energy difference between the reactants and the transition state) would determine the reaction rate. For sterically hindered nucleophiles or under conditions favoring carbocation formation, a competing Sɴ1 mechanism could also be investigated. youtube.com

Electrophilic Aromatic Substitution: For reactions on the aromatic ring, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.orgyoutube.com The substituents already on the ring determine the position of the incoming electrophile. Both the bromo group and the alkyl-based group are ortho-, para-directing. youtube.comunizin.org However, they are also deactivating, meaning they make the ring less reactive than benzene itself. libretexts.org Transition state analysis using DFT can calculate the activation energies for electrophilic attack at the ortho, meta, and para positions relative to the existing substituents, allowing for a precise prediction of the isomer distribution in the final products. rsc.org

Molecular Dynamics Simulations of this compound Reactivity

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. While quantum methods are excellent for electronic structure, MD simulations, which are based on classical mechanics, can model the movements of atoms and molecules over longer timescales.

For this compound, MD simulations could be employed to:

Analyze Conformational Dynamics: The bromoethyl side chain is flexible and can adopt various conformations. MD simulations can explore the conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is important as the reactivity of the side chain can be influenced by its orientation relative to the bulky aromatic ring.

Simulate Solvent Effects: The behavior of the molecule in a solution can be modeled by including explicit solvent molecules in the simulation box. This allows for the study of solvation shells around the reactive sites and how solvent molecules might influence reaction pathways, for instance, by stabilizing charged intermediates or transition states.

Model Reaction Encounters: In a simulation containing the substrate and a reactant (e.g., a nucleophile), MD can model the process of the molecules approaching each other, forming an encounter complex, and adopting a favorable orientation for a reaction to occur. Direct ab initio MD, which calculates forces "on the fly" using quantum mechanics, can even be used to simulate the bond-breaking and bond-forming events of a reaction. researchgate.net

Computational Prediction of Reaction Outcomes and Selectivity

By combining quantum mechanical calculations of reaction energies with transition state theory, it is possible to predict the outcomes of chemical reactions with a high degree of accuracy.

Regioselectivity: In electrophilic aromatic substitution, the primary question is where the new substituent will attach. The existing bromo and 2-bromoethyl groups are both ortho-, para-directing. Computational models can calculate the energies of the intermediate arenium ions for attack at each possible position (ortho, meta, para). The most stable intermediate corresponds to the major product. The slight deactivating nature of both groups would also be quantified, predicting a slower reaction rate compared to benzene. unizin.orglibretexts.org

Chemoselectivity: The molecule has two primary reactive sites: the aromatic ring (electrophilic attack) and the bromoethyl side chain (nucleophilic attack). Computational methods can predict which reaction is more likely to occur under specific conditions. For example, in the presence of a strong nucleophile and no electrophile, substitution at the side chain will dominate. In the presence of a strong electrophile with a Lewis acid catalyst (e.g., Br₂/FeBr₃), substitution on the ring will occur. youtube.com

Competition between Substitution and Elimination: For the bromoethyl side chain, nucleophilic substitution (Sɴ2) competes with elimination (E2), especially when a strong, sterically hindered base is used. Computational chemistry can model the transition states for both pathways. By comparing the activation energies (ΔG‡) for the Sɴ2 and E2 reactions, a prediction can be made about the ratio of substitution to elimination products.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or another specific property. nih.gov While no specific QSAR models for this compound derivatives are documented, a hypothetical model could be developed to predict a property, such as toxicity or receptor binding affinity.

The process would involve:

Creating a Dataset: Synthesizing or computationally generating a series of derivatives of this compound with varied substituents on the aromatic ring or modifications to the side chain.

Calculating Descriptors: For each molecule in the series, a set of numerical descriptors would be calculated using computational software. These descriptors quantify various aspects of the molecule's structure and electronic properties.

Developing a Model: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the observed activity. nih.gov

Table 2: Potential Descriptors for a QSAR Model of this compound Derivatives

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Relates to reactivity, electrophilicity, and polar interactions. nih.gov |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Describes the size and shape of the molecule, important for fitting into a biological target. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Crucial for membrane permeability and transport to a site of action. nih.gov |

| Topological | Connectivity Indices (e.g., Chi indices) | Encodes information about the branching and connectivity of the molecular graph. |

A typical QSAR equation might take the form: Activity = c₀ + c₁(LogP) + c₂(E-lumo) + c₃*(Molecular Weight)

Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of compounds with enhanced or diminished biological effects.

Analytical Methodologies in the Study of 1 Bromo 2 2 Bromoethyl Benzene

Advanced Spectroscopic Characterization Techniques

Spectroscopy offers a powerful lens through which the molecular identity and characteristics of 1-bromo-2-(2-bromoethyl)benzene can be determined with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the protons on the aromatic ring and the ethyl side chain exhibit characteristic chemical shifts and coupling patterns. chemicalbook.comnih.gov The aromatic protons typically appear as a multiplet in the range of δ 7.1-7.6 ppm. The two methylene (B1212753) groups of the bromoethyl chain give rise to two distinct triplets. The methylene group attached to the aromatic ring (Ar-CH₂) resonates at approximately δ 3.29 ppm, while the methylene group bearing the bromine atom (-CH₂Br) is found further downfield at around δ 3.59 ppm due to the deshielding effect of the halogen. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. nih.gov The spectrum will show distinct signals for the aromatic carbons and the two aliphatic carbons of the ethyl group, confirming the connectivity of the molecule.

Beyond static structural analysis, NMR is also a valuable technique for real-time reaction monitoring. For instance, in the synthesis of this compound, NMR can be used to track the consumption of starting materials and the formation of the product, allowing for the optimization of reaction conditions. researchgate.net Quantitative ¹H NMR (qNMR) can even be employed to determine the purity of the final product with a high degree of accuracy. orgsyn.org

Table 1: Representative ¹H NMR Spectral Data for this compound chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| Aromatic-H | 7.55 |

| Aromatic-H | 7.26 |

| Aromatic-H | 7.13 |

| -CH₂-Ar | 3.59 |

| -CH₂-Br | 3.29 |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. nih.gov Electron ionization (EI) is a common method used for this compound. The resulting mass spectrum will show a molecular ion peak [M]⁺ corresponding to the mass of the molecule. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with contributions from the isotopes ⁷⁹Br and ⁸¹Br. This pattern is a definitive indicator of the presence and number of bromine atoms in the molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence. orgsyn.org Fragmentation patterns observed in the mass spectrum can also offer structural information, as the molecule breaks apart in a predictable manner upon ionization. Common fragments may include the loss of a bromine atom or the bromoethyl side chain. MS is also instrumental in assessing the purity of a sample by detecting the presence of any impurities with different molecular weights.